molecular formula C5H12N2O B037658 2-[Ethyl(methyl)amino]acetamide CAS No. 116833-20-6

2-[Ethyl(methyl)amino]acetamide

Cat. No.: B037658
CAS No.: 116833-20-6
M. Wt: 116.16 g/mol
InChI Key: SKVBXXZAQNRXQL-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)amino]acetamide, also known as N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide (CAS 74634-66-5), is a substituted acetamide derivative. Its molecular formula is C₁₃H₂₀N₂O, featuring an acetamide backbone with ethyl and methyl amino groups at the second carbon position and a 2,6-dimethylphenyl substituent on the nitrogen . The compound is referred to by synonyms such as EMGX and ethylmethylglycinexylidide, suggesting historical use in medicinal chemistry, possibly as a local anesthetic analog . Limited toxicological data are available, necessitating cautious handling in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl-ethylamino)acetamide typically involves the reaction of ethylamine with acetamide under controlled conditions. One common method is the direct acylation of ethylamine with acetamide in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(Methyl-ethylamino)acetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-(Methyl-ethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Methyl-ethylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methyl-ethylamino)acetamide involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table compares 2-[Ethyl(methyl)amino]acetamide with structurally related acetamides, emphasizing substituent effects, toxicity, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Toxicity Profile Applications References
This compound (Target) 74634-66-5 C₁₃H₂₀N₂O 2,6-dimethylphenyl, ethyl-methylamino Limited toxicological data; presumed moderate toxicity based on structural analogs Pharmaceutical research (e.g., anesthetic analogs)
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ Cyano, methylamino carbonyl Not thoroughly investigated; acute symptoms include respiratory irritation Industrial intermediates or specialty synthesis
N-[2-(diethylamino)ethyl]-2-phenylacetamide 51816-17-2 C₁₄H₂₂N₂O Phenyl, diethylaminoethyl No specific data; likely low acute toxicity due to lack of reactive groups Biochemical research (e.g., receptor studies)
N,N-Dimethylacetamide (DMAC) 127-19-5 C₄H₉NO Two methyl groups Well-documented; causes hepatotoxicity, developmental effects Industrial solvent (polymer production, electronics)
2-[[2-(Diethylamino)ethyl]methylamino]-N-(2-methoxyphenyl)acetamide hydrochloride 77791-67-4 C₁₆H₂₈ClN₃O₂ 2-methoxyphenyl, diethylaminoethyl-methylamino (salt) Enhanced solubility due to hydrochloride form; toxicity unstudied Potential drug candidate (salt improves bioavailability)
N-(2-(((2-Methoxy-6-((2-methyl-biphenyl-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide 1675203-84-5 C₂₅H₂₉N₃O₃ Biphenyl, methoxy-pyridyl No toxicological data; complex structure may limit metabolic clearance Laboratory research (e.g., kinase inhibitors)
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide Not provided C₁₂H₁₇N₂O₂ 4-hydroxyphenyl, ethyl-hydroxyethylamino Hydrophilic substituents suggest lower bioaccumulation; toxicity unreported Material science (e.g., polymer modifiers)

Key Research Findings and Structural Insights

In contrast, hydrophilic substituents (e.g., hydroxyethyl in ) improve aqueous solubility.

Toxicity and Safety Profiles :

  • DMAC () has established occupational exposure limits (e.g., 10 ppm TWA by OSHA), whereas compounds like the target acetamide lack regulatory guidelines due to insufficient data .
  • Salts (e.g., hydrochloride in ) enhance solubility but may introduce ion-specific toxicity risks (e.g., electrolyte imbalances) .

Industrial Use: DMAC’s role as a polar solvent contrasts with structurally complex acetamides, which are niche intermediates .

Synthetic Methods :

  • Green chemistry approaches (e.g., CO₂ utilization in ) could optimize the synthesis of ethyl/methyl-substituted acetamides, reducing environmental impact .

Properties

CAS No.

116833-20-6

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

2-[ethyl(methyl)amino]acetamide

InChI

InChI=1S/C5H12N2O/c1-3-7(2)4-5(6)8/h3-4H2,1-2H3,(H2,6,8)

InChI Key

SKVBXXZAQNRXQL-UHFFFAOYSA-N

SMILES

CCN(C)CC(=O)N

Canonical SMILES

CCN(C)CC(=O)N

Synonyms

2-(ETHYLMETHYLAMINO)ACETAMIDE

Origin of Product

United States

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